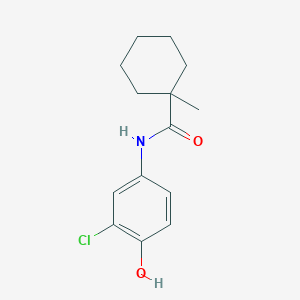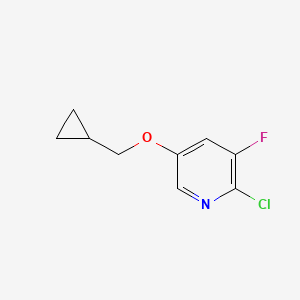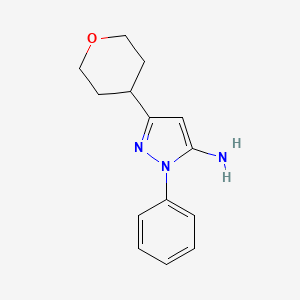
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate is an organic compound with the molecular formula C7H7BrF6O3. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it a subject of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate typically involves the reaction of 4-Bromo-3,3,4,4-tetrafluorobutanol with 2,2-difluoroethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: 4-Bromo-3,3,4,4-tetrafluorobutanol and carbon dioxide.
Aplicaciones Científicas De Investigación
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate involves its interaction with nucleophiles and electrophiles. The presence of multiple fluorine atoms enhances its reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3,3,4,4-tetrafluorobutanol: A precursor in the synthesis of the carbonate compound.
2,2-Difluoroethyl chloroformate: Another reagent used in the synthesis.
Uniqueness
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate is unique due to its combination of bromine and multiple fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in applications requiring high selectivity and stability .
Propiedades
Fórmula molecular |
C7H7BrF6O3 |
|---|---|
Peso molecular |
333.02 g/mol |
Nombre IUPAC |
(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2-difluoroethyl carbonate |
InChI |
InChI=1S/C7H7BrF6O3/c8-7(13,14)6(11,12)1-2-16-5(15)17-3-4(9)10/h4H,1-3H2 |
Clave InChI |
VYJVRTQYZCZHEK-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)OCC(F)F)C(C(F)(F)Br)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



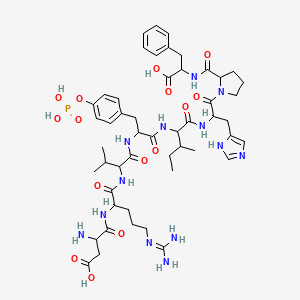
![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)
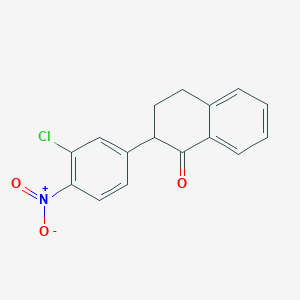

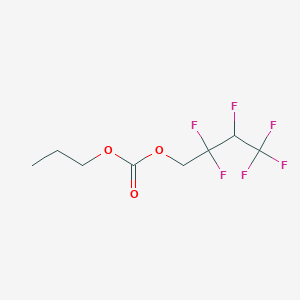

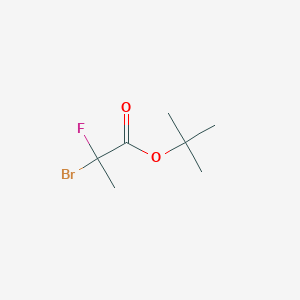

![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)

